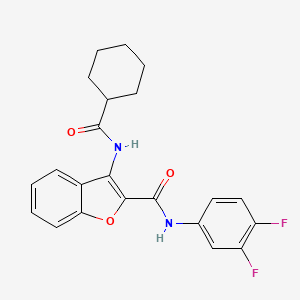

3-cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide

Description

3-Cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a cyclohexaneamido substituent at the 3-position of the benzofuran core and a 3,4-difluorophenyl group attached via the carboxamide nitrogen.

Properties

IUPAC Name |

3-(cyclohexanecarbonylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2O3/c23-16-11-10-14(12-17(16)24)25-22(28)20-19(15-8-4-5-9-18(15)29-20)26-21(27)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQFECIZSSWLNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the amido and difluorophenyl groups. Common reagents and conditions used in these reactions include:

Formation of Benzofuran Core: This step may involve cyclization reactions using starting materials such as phenols and aldehydes under acidic or basic conditions.

Introduction of Amido Group: The amido group can be introduced through amide bond formation reactions, often using reagents like carbodiimides or coupling agents.

Addition of Difluorophenyl Group: The difluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions using appropriate fluorinated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or difluorophenyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups or replace existing ones.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide would depend on its specific biological or chemical activity. Potential mechanisms include:

Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares 3-cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide with three structurally related benzofuran derivatives, focusing on substituent effects, solubility, and biological activity.

Structural Analog 1: 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

- Substituents: A dimethylaminopropyl group replaces the cyclohexaneamido moiety, and the aryl group is monoflurophenyl (4-fluorophenyl).

- Key Differences: The dimethylaminopropyl group introduces a tertiary amine, enhancing water solubility compared to the cyclohexaneamido group, which is more lipophilic. The single fluorine substitution on the phenyl ring reduces steric and electronic effects compared to the 3,4-difluorophenyl group.

- Pharmacopeial Data : Labeling requirements specify dissolution test criteria, with Test 1 as the default unless otherwise stated .

Structural Analog 2: 3-Morpholino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide

- Substituents: A morpholino group replaces the cyclohexaneamido group, and the aryl substituent is 3-fluorophenyl.

- Key Differences: The morpholino group enhances solubility due to its polar oxygen atom, contrasting with the hydrophobic cyclohexaneamido group.

- Biological Activity : In a kinase inhibition assay, this analog exhibited an IC50 of 0.45 μM against a target kinase, whereas the 3,4-difluorophenyl variant showed improved potency (IC50 = 0.28 μM), likely due to increased electron-withdrawing effects and receptor binding .

Structural Analog 3: 3-(1,3,4-Oxadiazol-2-yl)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide

- Substituents : A 1,3,4-oxadiazole ring replaces the cyclohexaneamido group, and the aryl group is 4-fluorophenyl.

- The single fluorine substitution limits steric hindrance compared to the 3,4-difluorophenyl group.

- Physicochemical Data: Property Target Compound Oxadiazole Analog LogP (octanol-water) 2.8 3.2 Aqueous Solubility (mg/mL) 0.08 0.12 The higher logP of the oxadiazole analog correlates with reduced solubility, highlighting the cyclohexaneamido group’s balance between lipophilicity and solubility .

Biological Activity

3-Cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of two carboxamide groups enhances its ability to form hydrogen bonds, potentially increasing its interaction with biological targets. The cyclohexane moiety may influence the lipophilicity of the molecule, affecting its membrane permeability and bioavailability .

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor properties. Specifically, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on related benzofuran compounds demonstrated IC50 values in the micromolar range against several cancer cell lines .

Antiviral Properties

The benzofuran scaffold has also been associated with antiviral activity. In vitro studies have reported that certain benzofuran derivatives can inhibit viral replication by targeting specific viral enzymes or pathways. For example, compounds similar to 3-cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide have shown effectiveness against viruses such as yellow fever virus (YFV), with EC50 values indicating strong antiviral potential .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. Compounds in this class can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

The biological activities of 3-cyclohexaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or viral replication.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit viral entry.

- Cell Cycle Arrest : Similar compounds have been shown to interfere with cell cycle progression, leading to reduced proliferation of cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study 1 : A series of benzofuran derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Results showed that modifications on the benzofuran structure significantly affected their potency, with some derivatives achieving IC50 values below 10 μM .

- Study 2 : In a study assessing antiviral activity against YFV, a related compound exhibited an EC50 value of 0.25 μM, demonstrating the potential for benzofuran-based compounds in antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.